molecular formula C15H11N3O3 B15220184 4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B15220184
M. Wt: 281.27 g/mol
InChI Key: KWNQQVQRGHKEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of significant interest due to its potential biological and pharmaceutical applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core with a hydroxy group at position 4, an oxo group at position 2, and a phenyl group attached to the nitrogen atom at position 1. The carboxamide group is located at position 3 of the pyrido[1,2-a]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the pyrido[1,2-a]pyrimidine core . The reaction typically requires the use of catalysts such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the oxo group can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and oxo groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-hydroxy-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H11N3O3/c19-13(16-10-6-2-1-3-7-10)12-14(20)17-11-8-4-5-9-18(11)15(12)21/h1-9,20H,(H,16,19)

InChI Key

KWNQQVQRGHKEID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.